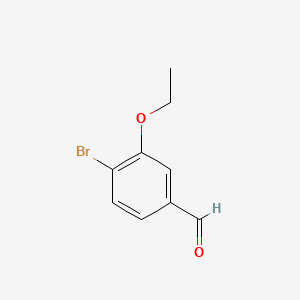

4-Bromo-3-ethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTABGHBTFXTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742725 | |

| Record name | 4-Bromo-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353962-25-0 | |

| Record name | 4-Bromo-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Ethoxybenzaldehyde

Retrosynthetic Analysis and Strategic Route Selection for Substituted Benzaldehydes

Bromination Preceding Etherification Approaches

This strategy involves the initial bromination of a suitable hydroxybenzaldehyde precursor, followed by etherification of the hydroxyl group. A key consideration in this approach is the directing effect of the substituents already present on the aromatic ring during the bromination step.

Etherification Preceding Bromination Approaches

Alternatively, the synthesis can commence with the etherification of a hydroxybenzaldehyde, followed by the bromination of the resulting ethoxybenzaldehyde. This route's success hinges on the regioselective control of the bromination step, which can be influenced by the electron-donating nature of the ethoxy group. Protective groups or transition metal catalysts are sometimes employed to achieve the desired regioselectivity.

Electrophilic Aromatic Substitution for Bromine Introduction

The introduction of a bromine atom onto the benzaldehyde (B42025) ring is typically achieved through electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is paramount in obtaining the desired 4-bromo-3-ethoxybenzaldehyde isomer.

Regioselective Bromination of Ethoxy-Substituted Benzaldehydes

The bromination of 3-ethoxybenzaldehyde (B1676413) is a critical step in the etherification-first approach. The electron-donating ethoxy group activates the aromatic ring towards electrophilic attack. cymitquimica.com However, this activation can lead to a mixture of products if not properly controlled. For instance, the electrophilic aromatic bromination of 3-methoxybenzaldehyde (B106831) has been reported to yield exclusively 2-bromo-5-methoxybenzaldehyde, with no formation of the 4-bromo-3-methoxybenzaldehyde (B1280885) isomer. mdpi.comresearchgate.net This highlights the strong directing effect of the alkoxy group. To achieve the desired 4-bromo isomer, specific brominating agents and conditions may be necessary to overcome the inherent regiochemical preferences. The use of N-bromosuccinimide (NBS) in sulfuric acid has been shown to suppress the formation of para-brominated products in some cases.

Influence of Ortho/Para Directing Groups on Bromination Pattern

In electrophilic aromatic substitution, the substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. Activating groups, which donate electron density to the ring, are typically ortho- and para-directors. pressbooks.publibretexts.orglibretexts.org The ethoxy group, with its lone pair of electrons on the oxygen atom, is a strong activating group and therefore directs incoming electrophiles to the ortho and para positions. pressbooks.publibretexts.orglibretexts.org The aldehyde group, on the other hand, is a deactivating group and a meta-director. libretexts.orglibretexts.org

When both an activating and a deactivating group are present, the activating group's directing effect generally dominates. libretexts.orgaskfilo.com In the case of 3-ethoxybenzaldehyde, the ethoxy group directs bromination to the ortho and para positions relative to itself (positions 2, 4, and 6). The aldehyde group directs to the meta position (position 5). The observed products will depend on the interplay of these directing effects and steric hindrance.

| Reactant | Brominating Agent | Major Product(s) | Reference |

| 3-Methoxybenzaldehyde | NBS, CH3CN | 2-Bromo-5-methoxybenzaldehyde | mdpi.comresearchgate.net |

| 3-Hydroxybenzonitrile | NBS, HBF4 | 2-Bromo-5-hydroxybenzonitrile | mdpi.comresearchgate.net |

| Anisole | NBS, Acetonitrile (B52724) | p-Bromoanisole | mdpi.com |

Williamson Ether Synthesis for Ethoxy Group Installation

The Williamson ether synthesis is a widely used and versatile method for forming ethers. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. wikipedia.orgbyjus.com In the context of synthesizing this compound, this reaction would typically involve the deprotonation of 4-bromo-3-hydroxybenzaldehyde (B1283328) to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide). wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via an SN2 mechanism, which requires a primary alkyl halide for best results to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com The alkoxide is typically prepared in situ by reacting the alcohol with a strong base such as sodium hydride. libretexts.org The reaction is often carried out in a suitable solvent like acetonitrile or N,N-dimethylformamide, with reaction times ranging from 1 to 8 hours at temperatures between 50 and 100 °C. byjus.com

| Alcohol | Base | Alkyl Halide | Product |

| 4-Bromo-3-hydroxybenzaldehyde | Sodium Hydride | Ethyl Iodide | This compound |

| Salicylaldehyde (B1680747) | Sodium Hydroxide (B78521) | Chloroacetic Acid | (2-Formylphenoxy)acetic acid |

| Cyclopentanol | Sodium Hydride | Bromoethane | Cyclopentyl ethyl ether |

Formylation Reactions for Benzaldehyde Formation

The introduction of the aldehyde (formyl) group onto the aromatic ring is a fundamental transformation in the synthesis of benzaldehydes. Several classical and modern formylation methods are applicable.

The Vilsmeier-Haack reaction is a widely used method for formylating activated aromatic rings. It typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich benzene ring.

For phenolic precursors, ortho-formylation is a key strategy. A simple, efficient, and highly regioselective method for the ortho-formylation of phenols uses anhydrous magnesium chloride and paraformaldehyde in the presence of triethylamine (B128534). orgsyn.org This method gives exclusively ortho-formylation with no bis-formylation observed, making it a powerful tool for preparing specific salicylaldehyde derivatives. orgsyn.org The reaction proceeds by heating the components in a solvent like tetrahydrofuran (B95107) (THF). orgsyn.org

Modern approaches also include palladium-catalyzed formylation reactions. Aryl halides can be converted to the corresponding aldehydes using various carbonyl sources. organic-chemistry.org For instance, a palladium-catalyzed reductive carbonylation can utilize formic acid (HCOOH) or carbon dioxide (CO₂) as the C1 source to furnish aromatic aldehydes from aryl iodides. organic-chemistry.org Another innovative method involves the palladium-catalyzed formylation of aryl halides with an isocyanide in the presence of a silane (B1218182) reductant like triethylsilane (Et₃SiH), offering mild reaction conditions and broad functional group tolerance. organic-chemistry.org

Table 2: Comparison of Formylation Methods

| Method | Reagents | Typical Substrate | Key Characteristics | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | Electron-rich arenes | Widely applicable for activated rings. | |

| Ortho-Formylation | MgCl₂, Paraformaldehyde, Et₃N | Phenols | High regioselectivity for the ortho position. | orgsyn.org |

| Pd-Catalyzed Reductive Carbonylation | Pd Catalyst, HCOOH or CO₂, Silane | Aryl Iodides/Halides | Mild conditions, uses alternative C1 sources. | organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions in Benzene Ring Functionalization

The bromine atom in this compound serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.chchemie-brunschwig.ch The Suzuki, Heck, and Negishi reactions are among the most prominent examples. chemie-brunschwig.ch

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. chemie-brunschwig.ch This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. chemie-brunschwig.ch Applying this to this compound, it could be coupled with various aryl or vinyl boronic acids to create biaryl or styrenyl derivatives, respectively.

The Heck reaction couples aryl halides with alkenes, catalyzed by palladium. chemie-brunschwig.chchemie-brunschwig.ch A key feature of the Heck reaction is its tolerance for numerous functional groups such as esters, ethers, and nitriles. chemie-brunschwig.ch This would allow for the introduction of substituted alkenyl chains at the 4-position of the benzaldehyde.

The Negishi reaction utilizes organozinc reagents as the nucleophilic partner, which are coupled with organic halides under palladium or nickel catalysis. chemie-brunschwig.chchemie-brunschwig.ch This method often provides high reactivity and stereoselectivity. chemie-brunschwig.ch

In recent years, there has been a significant shift towards using first-row transition metals like nickel as catalysts, which are more earth-abundant and cheaper than palladium. rsc.org Nickel catalysts have been shown to be effective in a broad range of Suzuki-Miyaura reactions, even coupling challenging electrophiles like aryl ethers and esters. rsc.org

Table 3: Overview of Relevant Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Resulting Bond | Key Advantages | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Organoboron | Pd(0) or Ni(II), Base | C(sp²)-C(sp²) / C(sp²)-C(sp³) | Mild conditions, low toxicity of reagents. | chemie-brunschwig.chrsc.org |

| Heck | Aryl Halide + Alkene | Pd(0), Base | C(sp²)-C(sp²) (alkenyl) | High functional group tolerance. | chemie-brunschwig.chchemie-brunschwig.ch |

Novel and Green Synthetic Approaches for Brominated Ethoxybenzaldehydes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of aromatic compounds.

Solvent-free reactions represent a significant green approach. For instance, Claisen-Schmidt condensations, which can be used to synthesize chalcones from benzaldehydes, have been successfully performed using a grinding technique with a mortar and pestle. researchgate.net This method avoids the use of volatile organic solvents, often proceeds faster, and can lead to high yields. mdpi.comresearchgate.net

Ultrasound-mediated synthesis is another green technique that enhances reaction rates and yields. mdpi.com The acoustic cavitation generated by ultrasound creates localized high-pressure and high-temperature zones, accelerating the chemical transformation. mdpi.com This has been applied to the synthesis of various heterocyclic compounds and could be adapted for steps in the synthesis of substituted benzaldehydes. mdpi.comnih.gov

Microwave-assisted synthesis is a further tool that aligns with green chemistry principles by offering rapid heating, reduced reaction times, and often higher yields compared to conventional heating methods. mdpi.comresearchgate.net This technology is widely used for a variety of organic transformations, including the synthesis of heterocyclic derivatives from aldehyde precursors. mdpi.com

The choice of catalyst is also central to green chemistry. The development of catalysts based on abundant and less toxic metals, such as iron or nickel, as alternatives to precious metals like palladium is a key area of research. rsc.orgrsc.org Furthermore, performing reactions in environmentally benign solvents like water, where possible, significantly improves the green credentials of a synthetic route. researchgate.net

Table 4: Green Chemistry Approaches in Synthesis

| Technique | Principle | Potential Application | Advantages | Reference |

|---|---|---|---|---|

| Grinding (Solvent-Free) | Eliminates organic solvents, uses mechanical energy. | Condensation reactions (e.g., Claisen-Schmidt). | Reduced waste, faster reactions, simplicity. | mdpi.comresearchgate.net |

| Ultrasound Irradiation | Acoustic cavitation enhances reactivity. | Catalyst-assisted reactions, heterocycle synthesis. | Increased reaction rates and yields, energy efficiency. | mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Rapid, uniform heating. | Cross-coupling, condensation, and cyclization reactions. | Drastically reduced reaction times, improved yields. | mdpi.comresearchgate.net |

Reactivity and Reaction Mechanisms of 4 Bromo 3 Ethoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a carbonyl (C=O) moiety, where the carbon atom is electrophilic due to the high electronegativity of the oxygen atom. This makes it susceptible to attack by nucleophiles. pressbooks.publibretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. pressbooks.pub The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. pressbooks.publibretexts.org

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or potassium cyanide (KCN), 4-bromo-3-ethoxybenzaldehyde can undergo nucleophilic addition to form a cyanohydrin. orgoreview.comwikipedia.orgchemistrysteps.comlibretexts.orglibretexts.org The reaction is typically base-catalyzed to generate the cyanide ion (CN⁻), a potent nucleophile. orgoreview.comlibretexts.org The cyanide ion attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025). orgoreview.comlibretexts.org Subsequent protonation of the resulting alkoxide intermediate yields the corresponding cyanohydrin, 2-(4-bromo-3-ethoxyphenyl)-2-hydroxyacetonitrile. orgoreview.comchemistrysteps.comlibretexts.org

The general reactivity trend for cyanohydrin formation is that aldehydes are more reactive than ketones. orgoreview.com

Imine Formation: Primary amines react with aldehydes to form imines, which contain a carbon-nitrogen double bond (C=N). masterorganicchemistry.comacs.org The reaction of this compound with a primary amine, typically under acidic catalysis, proceeds through a hemiaminal intermediate. nih.gov This intermediate then dehydrates to form the final imine product. masterorganicchemistry.comnih.gov For example, the reaction with methylamine (B109427) would yield N-(4-bromo-3-ethoxybenzylidene)methanamine. vaia.com

Condensation Reactions

Schiff Base Condensation: Schiff bases are a class of imines that are synthesized from the condensation of a primary amine with an aldehyde or ketone. sci-hub.senanobioletters.comnih.gov The reaction of this compound with an aromatic or aliphatic primary amine results in the formation of a Schiff base. sci-hub.senanobioletters.comresearchgate.net These reactions are often catalyzed by acid and may require the removal of water to drive the equilibrium towards the product. acs.org Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation. researchgate.net

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid, 4-bromo-3-ethoxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and Oxone. orgsyn.org The reaction with Oxone can be catalyzed by reagents like potassium 2-iodo-5-methylbenzenesulfonate. orgsyn.org

Reduction Reactions to Alcohol Derivatives

The aldehyde functional group is readily reduced to a primary alcohol. orientjchem.org Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), this compound can be converted to (4-bromo-3-ethoxyphenyl)methanol. orientjchem.org Other reducing systems, such as zinc borohydride complexes, are also effective for the reduction of aldehydes to their corresponding alcohols. orientjchem.orgredalyc.org For instance, the reduction of 4-bromobenzyl aldehyde to 4-bromobenzyl alcohol has been achieved using a polyethyleneimine nanocatalyst functionalized by nano-cerium methoxyborohydride in methanol.

Reactivity of the Aromatic Ring and Substituents

The reactivity of the benzene (B151609) ring in this compound is influenced by the directing and activating/deactivating effects of its substituents: the bromo, ethoxy, and formyl groups. Aryl bromides are useful precursors in organic synthesis, participating in reactions such as the formation of organometallic reagents and nucleophilic aromatic substitution. nih.govsci-hub.se

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

While simple aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur when the aromatic ring is activated by strongly electron-withdrawing groups at the ortho and/or para positions. lumenlearning.commasterorganicchemistry.comlibretexts.org The aldehyde group (-CHO) is an electron-withdrawing group. In this compound, the aldehyde group is para to the bromine atom, which can facilitate SNAr reactions.

The accepted mechanism for SNAr involves a two-step addition-elimination process. lumenlearning.comlibretexts.org A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org In the second step, the bromide ion is eliminated, and the aromaticity of the ring is restored. libretexts.org The presence of the electron-withdrawing aldehyde group helps to stabilize the negative charge of the Meisenheimer complex through resonance. lumenlearning.com

Further Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is adorned with three substituents, each exerting a distinct influence on the molecule's susceptibility to further electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of subsequent EAS reactions, such as nitration or sulfonation, are dictated by the cumulative electronic and steric effects of the aldehyde (-CHO), ethoxy (-OEt), and bromo (-Br) groups.

Directing Effects: The ethoxy group is a powerful activating, ortho, para-directing group due to its strong positive mesomeric (+M) effect. The bromine atom is a deactivating, yet ortho, para-directing substituent. Conversely, the aldehyde group is strongly deactivating and meta-directing due to its negative inductive (-I) and mesomeric (-M) effects.

The dominant activating nature of the ethoxy group primarily governs the position of incoming electrophiles. The positions ortho to the ethoxy group are C2 and C4, while the para position is C6. With the C4 position already occupied by bromine, further substitution is predicted to occur at the C2 and C6 positions.

For instance, in the nitration of similarly substituted benzaldehydes, such as 3-chloro-4-difluoromethoxybenzaldehyde, a mixture of products is often observed, highlighting the competitive nature of the directing effects nuph.edu.ua. In the case of this compound, nitration would likely yield a mixture of 4-bromo-3-ethoxy-2-nitrobenzaldehyde and 4-bromo-3-ethoxy-6-nitrobenzaldehyde. The precise ratio of these products would be influenced by steric hindrance and reaction conditions.

Mechanistic Studies of Specific Transformations

While specific mechanistic studies exclusively on this compound are scarce, its reaction mechanisms can be inferred from extensive research on analogous substituted aromatic aldehydes.

Investigation of Reaction Pathways and Identification of Intermediates

The pathway for electrophilic aromatic substitution on this compound proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma (σ) complex. The stability of this intermediate is the key to understanding the reaction's regioselectivity.

Formation of the Electrophile: The reaction is initiated by the generation of a strong electrophile (e.g., NO₂⁺ in nitration).

Nucleophilic Attack and Intermediate Formation: The π-electron system of the benzene ring attacks the electrophile. Attack at the C2 or C6 positions is favored because the adjacent ethoxy group can effectively stabilize the positive charge of the resulting arenium ion through resonance. The resonance structures show the positive charge delocalized onto the oxygen atom of the ethoxy group, a particularly stable arrangement.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring and yielding the final product.

For reactions involving the aldehyde functional group, such as nucleophilic addition, the mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which can then be protonated to yield an alcohol. The reactivity of the aldehyde is enhanced by the electron-withdrawing properties of the bromo substituent and the aromatic ring itself ncert.nic.in. Computational methods, like Density Functional Theory (DFT), are frequently employed to model these reaction pathways and characterize the structures of transient intermediates in related systems escholarship.org.

Analysis of Regioselectivity and Stereochemical Outcomes

Regioselectivity in electrophilic aromatic substitution is a cornerstone of this molecule's reactivity profile. The directing effects of the substituents are not additive but rather competitive, with the strongest activating group typically dictating the outcome.

| Substituent | Electronic Effect | Directing Influence |

| -CHO | Deactivating (-I, -M) | meta |

| -OEt | Activating (+M, -I) | ortho, para |

| -Br | Deactivating (-I, +M) | ortho, para |

The potent +M effect of the ethoxy group makes the C2 and C6 positions the most electron-rich and therefore the most susceptible to electrophilic attack. Studies on the electrophilic bromination of 3-methoxybenzaldehyde (B106831) show exclusive formation of products where the substitution occurs ortho and para to the methoxy (B1213986) group, demonstrating the powerful directing influence of the alkoxy group nih.gov. By analogy, electrophiles will preferentially add to the C2 and C6 positions of this compound. Steric hindrance from the adjacent bulky bromo group might slightly disfavor substitution at C6 compared to C2, which is adjacent to the less bulky aldehyde group.

Stereochemical outcomes are not typically a factor in the EAS reactions of this achiral molecule. However, if the aldehyde group were to react with a chiral nucleophile, the formation of diastereomeric products would be possible.

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic data from studies on various substituted benzaldehydes provide quantitative insight into how substituents affect reaction rates and equilibria.

Kinetic Studies: The rate of reactions involving the aldehyde group is highly sensitive to the electronic nature of the ring substituents. In the base-catalyzed condensation of substituted benzaldehydes with ketones, electron-withdrawing groups accelerate the reaction, as they increase the electrophilicity of the carbonyl carbon. This is reflected in the positive Hammett reaction constant (ρ) zenodo.org.

Table 1: Kinetic Data for Base-Catalyzed Condensation of Substituted Benzaldehydes with Acetone Data extracted from a study on related compounds to illustrate substituent effects.

| Substituent (in benzaldehyde) | Rate Constant (k) at 30°C (l.mol⁻¹s⁻¹) | ΔE‡ (kcal/mol) | -ΔS‡ (e.u.) |

| p-CH₃ | 0.45 | 13.9 | 26.9 |

| H | 1.05 | 13.5 | 26.2 |

| m-Cl | 2.90 | 11.9 | 29.3 |

| m-NO₂ | 10.50 | 10.9 | 30.7 |

| Source: Adapted from Kandlikar, S., et al. zenodo.org |

Conversely, for electrophilic aromatic substitution, electron-donating groups like ethoxy accelerate the reaction by stabilizing the arenium ion intermediate, while electron-withdrawing groups like bromo and formyl decelerate it.

Thermodynamic Studies: Thermodynamic parameters have been determined for various reactions of substituted benzaldehydes. For the addition of bisulfite to form S(IV) adducts, the equilibrium constant (K) is influenced by ring substituents lookchem.com.

Table 2: Thermodynamic Data for Bisulfite Adduct Formation with Substituted Benzaldehydes at 25°C Data from a study on related compounds to illustrate substituent effects.

| Substituent (in benzaldehyde) | Equilibrium Constant (K) (M⁻¹) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| p-OCH₃ | 3.3 x 10³ | -67.8 | -159 |

| H | 4.8 x 10³ | -64.6 | -146 |

| p-Cl | 7.6 x 10³ | -66.8 | -149 |

| p-NO₂ | 15.0 x 10³ | -69.2 | -152 |

| Source: Adapted from Olson, T. M., et al. lookchem.com |

These data illustrate that electron-withdrawing groups favor the formation of the adduct. Similarly, gas-phase proton affinity studies show how substituents alter the basicity of the carbonyl oxygen . These quantitative measures are crucial for predicting and controlling reaction outcomes.

Electronic and Steric Effects of Bromo and Ethoxy Substituents on Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric properties of its substituents.

Electronic Effects: The reactivity of the aromatic ring is a balance between the activating effect of the ethoxy group and the deactivating effects of the bromo and aldehyde groups.

Ethoxy Group (-OEt): The lone pairs on the oxygen atom participate in resonance with the benzene ring (+M effect), increasing electron density at the ortho and para positions. This effect strongly activates the ring towards EAS and outweighs its minor electron-withdrawing inductive effect (-I).

Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both induction and resonance (-I, -M effects), significantly deactivating the entire ring towards EAS and making the carbonyl carbon highly electrophilic.

Steric Effects: Steric hindrance plays a significant role in modulating the reactivity predicted by electronic effects alone youtube.com.

The proximity of the ethoxy group at C3 and the bromo group at C4 can influence the conformation of the molecule.

For incoming electrophiles, the positions adjacent to existing substituents are subject to steric hindrance. Attack at C2 is flanked by the ethoxy and aldehyde groups, while attack at C6 is flanked by the bromo group. The relative size of these groups can influence the product ratio in EAS reactions. X-ray crystallography studies on similar ortho-bromoarylaldehydes have shown that a single ortho bromine atom has a relatively small effect on the planarity of the formyl group with the aromatic ring, suggesting that steric hindrance may be less pronounced than with bulkier groups researchgate.net. However, the larger size of the isobutoxy group compared to a methoxy group has been shown to slow reaction rates due to increased steric hindrance .

Derivatization Strategies and Applications in Organic Synthesis

4-Bromo-3-ethoxybenzaldehyde as a Versatile Synthetic Building Block

This compound is a valuable and versatile synthetic building block in organic chemistry. Its utility stems from the presence of three key functional groups on the benzene (B151609) ring: an aldehyde, a bromine atom, and an ethoxy group. This specific arrangement of substituents allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of more complex molecules.

The aldehyde group is a primary site for forming new carbon-carbon bonds through various condensation and addition reactions. The bromine atom, located at the para-position to the aldehyde, is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or alkynyl substituents. wikipedia.org The ethoxy group, positioned ortho to the bromine, electronically influences the reactivity of the ring and can direct the regioselectivity of certain transformations. This trifunctional nature provides chemists with a powerful tool to construct elaborate molecular architectures, particularly those found in pharmaceuticals and advanced materials.

Synthesis of Advanced Organic Intermediates

Construction of Heterocyclic Systems (e.g., Pyrazoles, Benzothiazoles)

The functional groups of this compound make it a suitable precursor for the synthesis of various heterocyclic systems.

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a scaffold frequently found in pharmacologically active compounds. A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This compound can be transformed into a suitable precursor, such as a chalcone (B49325) (an α,β-unsaturated ketone), which can then react with hydrazine to form the pyrazole (B372694) ring. For example, substituted chalcones react with hydrazine hydrate (B1144303) in the presence of an acid like glacial acetic acid to yield pyrazole derivatives. researchgate.net Although direct synthesis from the aldehyde is less common, its conversion into reactive intermediates is a key strategy. researchgate.netsmolecule.com

Benzothiazoles: Benzothiazoles, which feature a benzene ring fused to a thiazole (B1198619) ring, are another important class of heterocycles with diverse applications. The most direct synthesis involves the condensation of a substituted benzaldehyde (B42025) with 2-aminothiophenol. smolecule.com In this reaction, the aldehyde carbon of this compound is attacked by the sulfur atom of 2-aminothiophenol, followed by cyclization and dehydration to form the benzothiazole (B30560) ring system. This reaction can be promoted by various catalysts under different conditions.

| Heterocycle | General Precursors from Aldehyde | Reagents for Cyclization |

| Pyrazole | Chalcones (α,β-unsaturated ketones) | Hydrazine hydrate, Acetic acid |

| Benzothiazole | Aldehyde (direct use) | 2-Aminothiophenol |

Preparation of Chalcones and Other α,β-Unsaturated Carbonyl Compounds

Chalcones, or 1,3-diaryl-2-propen-1-ones, are prominent precursors in flavonoid biosynthesis and serve as intermediates for various heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503). rsc.orgeijppr.com

In this reaction, this compound reacts with a substituted acetophenone in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a polar solvent such as ethanol. rsc.org The base abstracts an α-proton from the acetophenone to form an enolate, which then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated chalcone product. This solvent-free grinding method has also been shown to be an effective green chemistry approach for this transformation. rsc.org

Carbon-Carbon Bond Forming Reactions

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom on the aromatic ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. commonorganicchemistry.comarkat-usa.org This method is highly versatile for creating biaryl compounds or introducing alkyl groups. The reaction of a bromobenzaldehyde with a phenylboronic acid, catalyzed by a palladium complex like Pd(PPh₃)₄ or PdCl₂(dppf) with a base such as K₃PO₄ or Na₂CO₃, effectively replaces the bromine atom with the phenyl group. commonorganicchemistry.commdpi.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene. nih.govresearchgate.net The reaction is typically catalyzed by a palladium(II) acetate/phosphine ligand system in the presence of a base. For instance, the reaction of a bromobenzaldehyde with an alkene under palladium catalysis yields the corresponding stilbene (B7821643) or cinnamate (B1238496) derivative, with exclusive formation of the (E)-isomer often observed. researchgate.netsci-hub.se

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, and is co-catalyzed by palladium and copper(I) salts. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkyne like phenylacetylene (B144264) would proceed in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine) to yield the corresponding 4-alkynyl-3-ethoxybenzaldehyde. nrochemistry.comrsc.org

Table of Typical Cross-Coupling Reaction Conditions

| Reaction | Catalyst System | Base | Coupling Partner |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₃PO₄, Na₂CO₃ | Aryl/Alkyl Boronic Acid |

| Heck | Pd(OAc)₂ with Phosphine Ligand | K₂CO₃, Et₃N | Alkene (e.g., Styrene) |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | Terminal Alkyne |

Aldol and Mukaiyama Aldol Reactions

The aldehyde group is an electrophilic center that readily participates in aldol and related reactions to form new carbon-carbon bonds.

Aldol Reaction: In a classic aldol condensation, this compound can react with a ketone or another enolizable aldehyde in the presence of a base (like NaOH) or acid. libretexts.orgmagritek.com The reaction forms a β-hydroxy carbonyl compound, which often dehydrates under the reaction conditions to yield an α,β-unsaturated carbonyl product, as seen in the Claisen-Schmidt synthesis of chalcones. rsc.orgscribd.com

Mukaiyama Aldol Reaction: This reaction is a Lewis acid-catalyzed aldol addition between an aldehyde and a silyl (B83357) enol ether. organic-chemistry.org It offers advantages in terms of control over reactivity and stereoselectivity compared to the traditional aldol reaction. msu.edu For an aromatic aldehyde like this compound, the reaction with a silyl enol ether in the presence of a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) or an organocatalyst would yield a β-siloxy carbonyl compound. organic-chemistry.orgnih.gov This methodology is compatible with various functional groups, including aryl bromides. The stereochemical outcome (syn vs. anti) can often be controlled by the choice of Lewis acid and the geometry of the silyl enol ether. msu.edu

Modification of the Ethoxy Moiety for Diverse Functionalization

A primary strategy for the functionalization of this compound involves the transformation of its ethoxy group. The cleavage of the aryl ethyl ether is a key step, converting the ethoxy group into a hydroxyl group, which then serves as a handle for further derivatization.

One of the most effective reagents for the cleavage of aryl alkyl ethers is boron tribromide (BBr₃). tandfonline.comnih.govsci-hub.se This reaction, typically performed in a solvent like dichloromethane (B109758) at low temperatures, selectively removes the ethyl group to yield 4-Bromo-3-hydroxybenzaldehyde (B1283328). sci-hub.se Studies have shown that boron tribromide is particularly efficient for de-ethylation, often providing high and consistent yields of the corresponding phenol (B47542). tandfonline.comtandfonline.com The general mechanism involves the initial formation of an ether-BBr₃ adduct, followed by bromine transfer and cleavage of the carbon-oxygen bond. sci-hub.se

The resulting 4-bromo-3-hydroxybenzaldehyde is a valuable intermediate. vulcanchem.comresearchgate.netchemicalbook.comchemicalbook.com The newly formed hydroxyl group is nucleophilic and can be readily modified through various reactions. A common subsequent step is O-alkylation, where the phenol is reacted with an alkyl halide in the presence of a base (e.g., K₂CO₃ in DMF) to introduce new alkoxy groups. mdpi.com This two-step sequence of de-ethylation followed by re-alkylation allows for the introduction of a wide variety of functionalized side chains, significantly diversifying the molecular architecture.

Table 1: Representative Reaction for Ethoxy Group Modification

| Reaction Step | Reagent & Conditions | Product | Reported Yield | Reference(s) |

|---|---|---|---|---|

| De-ethylation | BBr₃, Dichloromethane, low temp. | 4-Bromo-3-hydroxybenzaldehyde | >92% (for aryl ethyl ethers) | tandfonline.com, tandfonline.com |

| O-Alkylation | Propargyl bromide, K₂CO₃, DMF, 30°C | 2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde | 82% | mdpi.com |

Development of Complex Polyaromatic Systems

This compound is an ideal building block for the synthesis of complex polyaromatic systems due to its dual functionality. The bromine atom serves as a reactive site for cross-coupling reactions, while the aldehyde group can participate in condensations and cyclizations.

Palladium-catalyzed cross-coupling reactions are a cornerstone for C-C bond formation in modern organic synthesis. organic-chemistry.orgchemie-brunschwig.ch The Suzuki-Miyaura coupling , which pairs an aryl halide with a boronic acid, is particularly effective. organic-chemistry.org The bromine atom on this compound can be readily coupled with various arylboronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₃PO₄ or NaOH) to form biaryl structures. researchgate.netnih.govmdpi.com This method is highly versatile and tolerates a wide range of functional groups. chemie-brunschwig.chorganic-chemistry.org

The Heck reaction is another powerful palladium-catalyzed method that couples the aryl bromide with an alkene, creating a new C-C bond and extending the conjugated system. organic-chemistry.orgchemie-brunschwig.chchemie-brunschwig.ch Similarly, the Wittig reaction provides a route to synthesize stilbenes and other alkenes by reacting the aldehyde group with a phosphorus ylide. organic-chemistry.orgnumberanalytics.commasterorganicchemistry.commnstate.edulibretexts.org This reaction is highly reliable for forming a double bond at a specific location. libretexts.org For example, stilbene derivatives can be synthesized from substituted benzaldehydes with high stereoselectivity. uib.norsc.orgwiley-vch.deresearchgate.net

These initial coupling or olefination products can then undergo further transformations, such as intramolecular cyclizations, to build fused polyaromatic rings. researchgate.netresearchgate.net The combination of these reactions allows for the systematic construction of large, complex polyaromatic hydrocarbons starting from the this compound scaffold.

Table 2: Key Reactions for Polyaromatic System Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki Coupling | This compound | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Biaryl aldehyde | researchgate.net, nih.gov |

| Heck Reaction | This compound | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base | Stilbene derivative | organic-chemistry.org, researchgate.net |

| Wittig Reaction | This compound | Phosphonium ylide | Strong base (e.g., n-BuLi) | Substituted alkene | organic-chemistry.org, masterorganicchemistry.com |

Applications in Material Science: Precursors for Advanced Materials

The structural features of this compound and its derivatives make them promising precursors for advanced materials, particularly liquid crystals. smolecule.com Thermotropic liquid crystals are materials that exhibit a liquid-crystal phase as the temperature is changed. semanticscholar.org

Utilization as Chemical Probes for Biochemical Investigations

Substituted benzaldehydes are valuable scaffolds for the design and synthesis of chemical probes used to study biological systems. wiley.com These probes are often fluorescent and designed to detect specific ions, molecules, or changes in the cellular environment. rsc.orgmdpi.comspectroscopyonline.com

This compound can serve as a key building block in the creation of such probes. smolecule.com The aldehyde group is a reactive handle that can be condensed with a fluorophore core, such as a BODIPY or rhodamine derivative, to create a larger, conjugated system. rsc.orgmdpi.com The electronic properties of the benzaldehyde ring, modulated by the bromo and ethoxy groups, can influence the photophysical properties (e.g., absorption and emission wavelengths, quantum yield) of the final probe. google.com

The design of these probes often relies on a "turn-on" or "turn-off" mechanism, where the fluorescence is quenched or activated upon binding to the target analyte. For instance, a probe's amine group might quench fluorescence through a photoinduced electron transfer (PeT) process; upon reaction of the amine with a biological aldehyde, this quenching is blocked, and fluorescence is turned on. mdpi.com By incorporating the this compound unit, researchers can systematically modify the probe's structure to optimize its selectivity, sensitivity, and cell permeability for specific biochemical investigations. nih.gov

Medicinal Chemistry Applications and Biological Activity Studies

4-Bromo-3-ethoxybenzaldehyde as a Scaffold for Bioactive Molecule Synthesis

The molecular architecture of this compound provides a versatile platform for the generation of diverse chemical entities with potential therapeutic value. The aldehyde functional group is amenable to a variety of chemical transformations, allowing for the construction of more complex molecular frameworks. Medicinal chemists utilize this reactivity to introduce different pharmacophores and modulate the physicochemical properties of the resulting compounds.

The presence of the bromine atom is particularly advantageous. It can serve as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl groups. jst.go.jp This capability is crucial for exploring the structure-activity relationships of new compounds. Furthermore, the ethoxy group influences the compound's lipophilicity and can participate in hydrogen bonding interactions with biological targets.

The strategic combination of these features makes this compound a key intermediate in the synthesis of diverse heterocyclic systems and other complex organic molecules. Researchers have employed this scaffold in the development of lead-like compound libraries aimed at identifying novel drug candidates. whiterose.ac.uk

Design and Synthesis of Drug Candidates and Pharmaceutical Intermediates

The utility of this compound extends to the rational design and synthesis of specific drug candidates and essential pharmaceutical intermediates. Its derivatives have been explored for a variety of therapeutic applications.

For instance, the core structure of this compound is related to compounds that have been investigated for their potential in managing diabetes through the inhibition of sodium-dependent glucose cotransporters (SGLT). Although direct studies on this compound itself are limited in this context, its structural motifs are present in molecules with demonstrated biological activity.

Furthermore, this benzaldehyde (B42025) derivative is a crucial intermediate in the multi-step synthesis of various complex molecules. For example, related bromo-benzaldehyde compounds are used in the synthesis of quinazoline (B50416) derivatives, which are key intermediates in the discovery of new drugs. jst.go.jp The ability to readily modify the structure of this compound allows for the systematic optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

Investigation of Interactions with Biological Targets

The true potential of a medicinal compound lies in its ability to interact with specific biological targets to elicit a therapeutic effect. Derivatives of this compound have been the subject of investigations into their interactions with enzymes and receptors.

Enzyme Inhibition Studies and Mechanism of Action

Derivatives of benzaldehyde, the parent structure of this compound, have been studied as inhibitors of various enzymes. For example, certain benzaldehyde derivatives have shown inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. researchgate.net While specific studies on this compound's direct enzyme inhibition are not extensively documented, its structural analogs have been investigated for their ability to inhibit key enzymes in metabolic pathways.

In one study, 4-amino-3-bromo-5-fluorobenzohydrazide, a related compound, was found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets in the treatment of Alzheimer's disease. researchgate.net This suggests that derivatives of this compound could be designed to target specific enzyme active sites. Molecular docking studies on related compounds have helped to elucidate the binding modes and interactions with the amino acid residues within the enzyme's active site, providing a theoretical basis for their inhibitory effects. researchgate.netresearchgate.net

Receptor Binding Affinity and Ligand-Receptor Interactions

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. Derivatives containing the bromo-alkoxy-phenyl motif have been evaluated for their binding affinity to various receptors. For example, a series of halogenated benzamide (B126) derivatives were synthesized and tested for their affinity to dopaminergic, serotonergic, and adrenergic receptors. uni-mainz.de

In a study on cannabinoid receptor agonists, di-(4-bromo-1H-indol-3-yl)methane, a compound with a bromo-substituted aromatic ring, showed high potency in β-arrestin recruitment assays for the CB2 receptor, indicating its potential as an anti-inflammatory agent. d-nb.info While not a direct derivative, this highlights the favorable contribution of the bromo-substituent in ligand-receptor interactions. The binding affinity of such compounds is typically determined through radioligand binding assays, and the results are often expressed as Ki values. uni-mainz.ded-nb.info

Structure-Activity Relationship (SAR) Studies of Derivatized Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies involve systematically modifying the core structure and evaluating the impact on a specific biological endpoint.

Key modifications often involve:

Substitution at the aldehyde group: Converting the aldehyde to other functional groups like imines, oximes, or hydrazones.

Modification of the ethoxy group: Replacing it with other alkoxy groups or functional moieties.

Replacement of the bromine atom: Substituting it with other halogens or different functional groups to probe the effect of electronics and sterics.

Introduction of substituents on the aromatic ring: Adding further groups to explore different regions of the binding pocket of a biological target.

For example, in a series of 3-benzylidene 4-bromo isatin (B1672199) derivatives, it was found that larger groups at the 3-position could increase the antitumor potency. jocpr.com Similarly, in studies of pyrimidine (B1678525) derivatives, the presence of electron-releasing groups on the aromatic ring was found to enhance anti-inflammatory activity. rsc.org These studies are crucial for optimizing lead compounds into potent and selective drug candidates.

Exploration of Biological Activities of Derivatives

The derivatization of this compound has led to the discovery of compounds with a wide range of biological activities.

Anticancer Activity: Derivatives of this compound have been investigated for their potential as anticancer agents. For instance, some 4-bromo isatin derivatives have shown cytotoxic activity against various cancer cell lines, including prostate and liver cancer cells. jocpr.com The mechanisms of action can include the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties: Preliminary studies have suggested that some derivatives may possess antimicrobial effects, indicating potential applications in treating infections.

Neuroprotective Effects: Certain derivatives have been explored for their neuroprotective properties, which could be beneficial in the context of neurodegenerative diseases.

Enzyme Inhibition: As mentioned earlier, derivatives have been identified as inhibitors of enzymes like cholinesterases and aldose reductase. researchgate.netresearchgate.net

The diverse biological activities of these derivatives underscore the importance of this compound as a versatile starting material in drug discovery research.

Table of Investigated Biological Activities of this compound Derivatives and Analogs

| Biological Activity | Compound Class/Derivative Type | Key Findings |

|---|---|---|

| Anticancer | 3-benzylidene 4-bromo isatin derivatives | Larger substituents at the 3-position increased antitumor potency against K562 and HepG2 cells. jocpr.com |

| Anticancer | Analogs of 3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde | Induced cell death in LNCaP (prostate cancer) and HepG2 (liver cancer) cell lines. |

| Enzyme Inhibition (Aldose Reductase) | Benzaldehyde derivatives | Some derivatives showed higher inhibitory potency than the standard inhibitor sorbinil. researchgate.net |

| Enzyme Inhibition (Cholinesterases) | 4-amino-3-bromo-5-fluorobenzohydrazide | Showed potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net |

| Receptor Agonism (Cannabinoid CB2) | Di-(4-bromo-1H-indol-3-yl)methane | Acted as a potent allosteric agonist with potential for treating inflammatory diseases. d-nb.info |

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde |

| 5-bromo-2-methylamino-8-methoxyquinazoline |

| 6-bromo-2-fluoro-3-methoxybenzaldehyde |

| 4-amino-3-bromo-5-fluorobenzohydrazide |

| Di-(4-bromo-1H-indol-3-yl)methane |

| 3-benzylidene 4-bromo isatin |

| Aldose reductase |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BChE) |

| Sodium-dependent glucose cotransporters (SGLT) |

| Cannabinoid receptor 2 (CB2) |

| Celecoxib |

| Sorbinil |

Antimicrobial Properties

The structural motif of a halogenated benzaldehyde is present in numerous compounds investigated for their antimicrobial effects. While direct studies on this compound are not extensively documented, derivatives incorporating this or similar structures have demonstrated notable antimicrobial activity.

For instance, novel phenanthridines synthesized from 6-bromo-2-hydroxy-3-methoxybenzaldehyde (B1663258) have shown significant antibacterial activity. mdpi.com Twelve derivatives from this synthesis displayed high potency against Bacillus subtilis, Micrococcus luteus, and/or Mycobacterium vaccae, with activity observed at single-digit micromolar concentrations. mdpi.com Similarly, chalcone (B49325) derivatives, which can be synthesized through the condensation of substituted acetophenones and benzaldehydes, have been explored for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

Schiff bases are another class of compounds where substituted benzaldehydes are key starting materials. New Schiff bases derived from the condensation of 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione with various benzaldehydes, including 5-bromosalicylaldehyde, were synthesized and tested for antimicrobial activity. brieflands.com These compounds showed varying degrees of inhibition against bacterial strains, with some derivatives exhibiting significant activity against Acinetobacter calcoaceticus and Staphylococcus aureus. brieflands.com The synthesis of amathamide analogues, a class of marine alkaloids with mild antimicrobial activity, has also utilized precursors like 3-bromo-4-methoxybenzaldehyde. nio.res.in These findings underscore the potential of the bromo-alkoxy-benzaldehyde scaffold in the development of new antimicrobial agents. brieflands.comnio.res.in

Anticancer Activity and Apoptosis Induction

The bromo-substituted phenyl ring is a feature in many compounds designed as potential anticancer agents. Derivatives of this compound have been explored for their ability to induce cytotoxicity and apoptosis in various cancer cell lines.

Research into 4-bromo isatin derivatives has shown that these compounds possess a wide range of pharmacological activities, including anticancer effects. jocpr.com One study found that the substitution at the 3-position of the 4-bromo isatin core had a significant influence on antitumor activity against K562 (leukemia) and HepG2 (liver cancer) cell lines. jocpr.com Specifically, a derivative, compound 4g, was identified as a potent anticancer agent with IC50 values of 4.39 µM and 6.18 µM against HepG2 and K562 cells, respectively. jocpr.com Other studies have noted that incorporating a bromo group at the 4th position of an isatin core can increase cytotoxic activity on breast cancer cell lines such as MDA-MB231, MDA-MB468, and MCF7. jocpr.com

Bromophenols and their derivatives are another class of molecules with demonstrated anticancer potential. nih.govnih.gov Synthesized derivatives of natural bromophenols, such as those derived from 3-bromo-4-hydroxy-5-methoxybenzaldehyde, have been shown to inhibit the viability of K562 leukemia cells. nih.gov One derivative, 4b-4, was particularly effective, reducing K562 cell viability to 35.27% at a 10 µM concentration. nih.gov A separate study on bromophenol hybrids found that several compounds exhibited significant inhibitory activity against a panel of five human cancer cell lines, including A549 (lung), Bel7402 (liver), HepG2 (liver), HCT116 (colon), and Caco2 (colon). nih.gov

Furthermore, a novel vanillin (B372448) derivative, 6-bromine-5-hydroxy-4-methoxybenzaldehyde (bromovanin), was found to elicit apoptosis and cause G2/M cell cycle arrest in Jurkat leukemia cells. nih.gov This activity was associated with the cleavage of DNA-PKcs and the inactivation of the Akt signaling pathway, highlighting a potential mechanism for its anticancer effects. nih.gov

| Compound Class | Specific Derivative Example | Cancer Cell Line | Reported Activity (IC50) | Source |

|---|---|---|---|---|

| 4-Bromo Isatin Derivative | Compound 4g | HepG2 (Liver Cancer) | 4.39 µM | jocpr.com |

| 4-Bromo Isatin Derivative | Compound 4g | K562 (Leukemia) | 6.18 µM | jocpr.com |

| Bromophenol Derivative | Compound 4b-4 | K562 (Leukemia) | Inhibited viability to 35.27% at 10 µM | nih.gov |

| Phthalazine Derivative | Compound 4f | HepG2 (Liver Cancer) | 3.97 µM | rsc.org |

| Phthalazine Derivative | Compound 4f | HCT-116 (Colon Cancer) | 4.83 µM | rsc.org |

| Phthalazine Derivative | Compound 4f | MCF-7 (Breast Cancer) | 4.58 µM | rsc.org |

Modulators of Specific Biological Pathways (e.g., SGLT inhibition)

The this compound scaffold is a key building block in the synthesis of inhibitors for specific biological targets, most notably the sodium-dependent glucose cotransporter 2 (SGLT2). SGLT2 inhibitors are a class of drugs used to treat type-2 diabetes by promoting the excretion of glucose in the urine. googleapis.com

Multiple patents and synthetic studies describe the use of substituted bromobenzaldehydes in the creation of potent SGLT2 inhibitors. googleapis.comgoogle.comresearchgate.net For example, C-aryl glucoside SGLT2 inhibitors have been developed where the aryl group is often derived from a functionalized benzaldehyde. google.com The synthesis of dapagliflozin, a well-known SGLT2 inhibitor, involves intermediates that can be prepared from such precursors. ias.ac.inresearchgate.net The general strategy often involves the coupling of a protected glucose derivative with an aryl aglycone, which can be synthesized from a starting material like this compound. Compounds with similar structures have shown potential in inhibiting SGLT, indicating applications in diabetes management. The development of these inhibitors represents a highly promising approach for managing diabetes, and the core benzaldehyde structure is integral to their design. googleapis.comgoogleapis.com

High-Throughput Screening and Computational Approaches in Drug Discovery

Modern drug discovery heavily relies on high-throughput screening (HTS) and computational methods to identify and optimize lead compounds. While specific HTS campaigns for this compound are not publicly detailed, the structural motif is relevant in broader discovery efforts.

Computational tools are frequently employed to predict the properties and biological activity of novel compounds. For example, in the development of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and toxicity experiments were conducted. rsc.org Such studies help to prioritize candidates for synthesis and biological testing. Molecular docking simulations are used to predict the binding interactions between a ligand and its target protein, providing insights into the mechanism of action. rsc.orgtandfonline.com

In the search for inhibitors of the SARS-CoV-2 main protease (Mpro), a combination of high-throughput medicinal chemistry and computational simulations was used to accelerate the hit-to-lead optimization process. nih.govacs.org This approach involved the synthesis of a library of compounds, some of which were derived from precursors like 4-bromo-2-ethylbenzaldehyde, followed by activity assays and molecular dynamics simulations to understand structure-activity relationships. nih.govacs.org These computational strategies are essential for refining the design of new drugs based on scaffolds like this compound.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-Bromo-3-ethoxybenzaldehyde, allowing for the unambiguous assignment of its proton and carbon atoms.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde, aromatic, and ethoxy protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring—the electron-withdrawing aldehyde and bromo groups and the electron-donating ethoxy group.

The aldehyde proton (-CHO) is expected to appear as a singlet at the most downfield region, typically between δ 9.9 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group.

The three aromatic protons are chemically non-equivalent and should appear as a distinct three-proton system. Based on analogous compounds like 4-bromo-3-methoxybenzaldehyde (B1280885), the expected pattern would be:

A doublet corresponding to the proton at C-2 (ortho to the aldehyde), appearing around δ 7.8-7.9 ppm.

A doublet of doublets for the proton at C-6 (ortho to the bromo group), expected around δ 7.6-7.7 ppm.

A doublet for the proton at C-5 (meta to the aldehyde and bromo groups), appearing further upfield around δ 7.2-7.4 ppm. scielo.org.mx

The ethoxy group protons give rise to two signals: a quartet for the methylene (B1212753) protons (-OCH₂-) around δ 4.1-4.2 ppm and a triplet for the methyl protons (-CH₃) around δ 1.4-1.5 ppm, with a typical coupling constant (J) of approximately 7.0 Hz.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | 9.9 - 10.1 | Singlet (s) |

| Ar-H (C-2) | 7.8 - 7.9 | Doublet (d) |

| Ar-H (C-6) | 7.6 - 7.7 | Doublet of Doublets (dd) |

| Ar-H (C-5) | 7.2 - 7.4 | Doublet (d) |

| -OCH₂CH₃ | 4.1 - 4.2 | Quartet (q) |

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield. The aromatic carbons show a range of chemical shifts determined by their substituents.

Aldehyde Carbon (C=O): Expected around δ 190-192 ppm.

Aromatic Carbons: The carbon attached to the ethoxy group (C-3) would be shielded, appearing around δ 155-158 ppm. The carbon bearing the bromine atom (C-4) would be found at a lower field, around δ 115-118 ppm. The remaining aromatic carbons (C-1, C-2, C-5, C-6) would have shifts between δ 112 and 138 ppm, consistent with substituted benzene rings. scielo.org.mxrsc.org

Ethoxy Carbons: The methylene carbon (-OCH₂-) is expected around δ 64-66 ppm, while the terminal methyl carbon (-CH₃) would be the most shielded, appearing around δ 14-16 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C HO | 190 - 192 |

| Ar-C (C-3) | 155 - 158 |

| Ar-C (C-1) | 132 - 134 |

| Ar-C (C-6) | 129 - 131 |

| Ar-C (C-2) | 126 - 128 |

| Ar-C (C-5) | 116 - 118 |

| Ar-C (C-4) | 112 - 114 |

| -OC H₂CH₃ | 64 - 66 |

To confirm the precise structural assignment, two-dimensional (2D) NMR experiments are invaluable. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include the coupling between the methylene quartet and the methyl triplet of the ethoxy group, and couplings between adjacent aromatic protons (e.g., H-5 with H-6). rsc.orgcore.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the aldehyde proton to the aldehyde carbon, each aromatic proton to its respective carbon, and the ethoxy protons to their carbons). e-bookshelf.de

The aldehyde proton (H-C=O) showing correlations to the aromatic carbons C-1 and C-2, confirming its position.

The methylene protons of the ethoxy group showing a correlation to the aromatic carbon C-3, confirming the position of the ether linkage.

The aromatic proton H-2 showing correlations to C-4 and C-6, helping to piece together the substitution pattern on the ring.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups and bonding arrangements within the molecule.

The IR and Raman spectra of this compound display characteristic absorption bands that confirm the presence of its key functional groups. The analysis relies on comparing observed frequencies with established data for similar molecules. wpmucdn.com For the closely related 4-bromo-3-methoxybenzaldehyde, a strong carbonyl stretch is observed at 1684 cm⁻¹. scielo.org.mx

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (ethoxy) | 2990 - 2850 | Medium |

| Aldehyde C-H Stretch | 2850 - 2820 and 2750 - 2720 | Medium-Weak (two bands) |

| Aldehyde C=O Stretch | 1705 - 1685 | Strong |

| Aromatic C=C Stretch | 1600 - 1580 and 1500 - 1450 | Medium-Strong |

| Ether C-O-C Stretch (asymmetric) | 1270 - 1200 | Strong |

| Ether C-O-C Stretch (symmetric) | 1050 - 1020 | Medium |

The most prominent band in the IR spectrum is the strong C=O stretching vibration of the conjugated aldehyde group. vscht.cz The presence of both aromatic and aliphatic C-H stretching bands, along with the strong C-O ether stretches, further confirms the molecular structure. Raman spectroscopy complements the IR data, often showing strong signals for the aromatic ring vibrations. researchgate.netmdpi.com

While this compound lacks classic hydrogen bond donors like -OH or -NH, it can participate in weaker, non-conventional hydrogen bonding. libretexts.org Specifically, weak intermolecular hydrogen bonds of the C-H···O type are possible. nih.gov In this scenario, the slightly acidic aldehyde proton (C-H) can act as a hydrogen bond donor, interacting with an oxygen atom (either the carbonyl or the ethoxy oxygen) of a neighboring molecule, which acts as the acceptor. docbrown.info

Studies on the closely related 4-ethoxybenzaldehyde (B43997) have provided evidence for such C−H···O intermolecular hydrogen bonds in the liquid state. acs.org These studies utilized temperature- and solvent-dependent Raman and FTIR spectroscopy, observing that the single carbonyl stretching band (νC=O) splits into two components. One component was assigned to the "free" monomeric species and the other to a dimeric species formed via C-H···O hydrogen bonds. The formation of these hydrogen-bonded dimers was found to have an experimental enthalpy (ΔH) of approximately -5.7 kJ mol⁻¹, indicating a weak but significant interaction. acs.org Similar interactions could be expected in solid or liquid this compound, influencing its crystal packing and physical properties. Intramolecular hydrogen bonding is not structurally feasible in this compound. libretexts.org

Vibrational Assignment for Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. For organic molecules like this compound, the most relevant transitions involve π and non-bonding (n) electrons moving to anti-bonding π* orbitals.

The structure of this compound contains two primary chromophores (light-absorbing parts): the substituted benzene ring and the carbonyl group (C=O) of the aldehyde. The interaction of these chromophores, modified by the bromo and ethoxy substituents, determines the compound's UV-Vis absorption spectrum.

Analysis of π-π* and n-π* Transitions

In this compound, two main types of electronic transitions are expected: π→π* and n→π*.

π→π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically associated with the aromatic ring and the carbonyl group's double bond. These transitions are "allowed" and thus result in strong absorption bands (high molar absorptivity, ε). For substituted benzenes, these often appear as two distinct bands (the E and B bands). spcmc.ac.in In conjugated systems, such as this aromatic aldehyde, the energy required for this transition is lowered, shifting the absorption to longer wavelengths (a bathochromic shift). hnue.edu.vn

n→π Transitions:* This transition involves exciting an electron from a non-bonding orbital (the lone pairs on the oxygen atom of the carbonyl group) to a π* anti-bonding orbital of the carbonyl group. masterorganicchemistry.com These transitions are "forbidden" by symmetry rules, meaning they are much less probable than π→π* transitions. Consequently, they appear as weak absorption bands (low molar absorptivity) at longer wavelengths. masterorganicchemistry.com

For this compound, the π→π* transition, primarily associated with the benzene ring, is expected to be intense and occur in the range of 200-280 nm. The n→π* transition of the aldehyde group is anticipated to be a weak band at a longer wavelength, typically in the 270-300 nm region. masterorganicchemistry.com The presence of the ethoxy group (an auxochrome with non-bonding electrons) and the bromine atom extends the conjugation and is expected to shift these bands to slightly longer wavelengths compared to unsubstituted benzaldehyde (B42025). spcmc.ac.in

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Associated Chromophore | Expected Wavelength (λmax) Range | Expected Intensity (ε) |

|---|---|---|---|

| π→π* | Substituted Benzene Ring & C=O | ~220 - 280 nm | High (ε > 10,000) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its structural features through the analysis of its fragmentation pattern.

For this compound (C₉H₉BrO₂), the calculated molecular weight is approximately 229.07 g/mol . A key feature in its mass spectrum would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion appearing as a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 229 and 231, respectively. wpmucdn.comlibretexts.org

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For aromatic aldehydes, common fragmentation pathways include:

Alpha-Cleavage: The loss of a hydrogen radical from the aldehyde group to form a stable acylium ion ([M-H]⁺ or [M-1]⁺). miamioh.edu Another significant alpha-cleavage is the loss of the entire formyl radical (•CHO), resulting in a [M-29]⁺ peak. libretexts.orgmiamioh.edu

Loss of Alkoxy Group: Cleavage of the ether bond can lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethene molecule (C₂H₄) through rearrangement, resulting in [M-45]⁺ or [M-28]⁺ fragments.

Carbonyl Group Fragmentation: Loss of carbon monoxide (CO) from the [M-H]⁺ fragment is also a common pathway for aromatic aldehydes, leading to a [M-29]⁺ peak.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula |

|---|---|---|---|

| 229 | 231 | Molecular ion | [C₉H₉BrO₂]⁺ |

| 228 | 230 | Loss of H• | [C₉H₈BrO₂]⁺ |

| 201 | 203 | Loss of CO | [C₈H₉BrO]⁺ |

| 200 | 202 | Loss of •CHO | [C₈H₈BrO]⁺ |

| 184 | 186 | Loss of •OC₂H₅ | [C₇H₄BrO]⁺ |

| 149 | 151 | Phenyl fragment | [C₆H₂Br]⁺ |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, its expected structural features can be inferred from related compounds. rsc.orgconicet.gov.arbohrium.com

Crystal Structure Determination and Bond Parameters

A crystal structure determination for this compound would reveal its space group and unit cell dimensions. The key bond lengths and angles would be expected to fall within typical ranges for substituted benzaldehydes. The benzene ring would be largely planar, with standard aromatic C-C bond lengths around 1.39 Å. The C=O bond of the aldehyde is typically short (~1.21 Å), while the exocyclic C-C bond connecting it to the ring is longer (~1.48 Å). acs.org The C-Br bond length is expected to be approximately 1.90 Å.

Table 3: Expected Bond Parameters for this compound

| Parameter | Bond | Expected Value |

|---|---|---|

| Bond Length | Aromatic C-C | ~1.38 - 1.41 Å |

| Bond Length | C-CHO | ~1.47 - 1.49 Å |

| Bond Length | C=O | ~1.20 - 1.23 Å |

| Bond Length | C-Br | ~1.88 - 1.92 Å |

| Bond Length | C-O (ethoxy) | ~1.36 - 1.38 Å |

| Bond Angle | C-C-C (in ring) | ~118 - 122° |

Conformational Analysis in the Crystalline Phase

Conformational analysis would describe the spatial orientation of the flexible ethoxy group and the aldehyde group relative to the benzene ring. The aldehyde group is generally expected to be coplanar with the benzene ring to maximize conjugation. bohrium.com The conformation of the ethoxy group is more variable. Studies on ethoxybenzene suggest that the most stable conformation involves the C-O-C plane being roughly coplanar with the aromatic ring, with the ethyl group oriented in a trans position to minimize steric hindrance. researchgate.net The specific conformation in the crystal is a balance between these intrinsic energetic preferences and the packing forces of intermolecular interactions. The planarity would be defined by key torsion angles, such as C(4)-C(3)-O-C(ethyl) and C(5)-C(4)-C(formyl)-O.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure. rsc.org By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. nih.gov

For this compound, the analysis would likely reveal several types of weak intermolecular interactions:

Hydrogen Bonds: Weak C-H···O hydrogen bonds involving the aldehyde oxygen as an acceptor are expected to be a significant feature, often forming chains or dimers. rsc.org

Halogen Bonding: The bromine atom could participate in Br···O or Br···Br interactions.

π-π Stacking: The aromatic rings could stack on top of each other, although this might be offset due to the substituents.

van der Waals Forces: H···H, C···H, and Br···H contacts would account for a large portion of the crystal packing. nih.govresearchgate.net

Table 4: Predicted Contributions to the Hirshfeld Surface for this compound

| Interaction Type | Percentage Contribution (Approximate) |

|---|---|

| H···H | 40 - 50% |

| C···H / H···C | 20 - 30% |

| O···H / H···O | 10 - 15% |

| Br···H / H···Br | 5 - 10% |

Computational and Theoretical Studies on this compound Remain Largely Unexplored

Despite the importance of substituted benzaldehydes in synthetic and medicinal chemistry, a thorough review of scientific literature reveals a significant gap in the computational and theoretical analysis of this compound. While numerous studies have been conducted on structurally similar compounds, specific and detailed research focusing solely on the quantum chemical calculations, molecular orbital theory, and electronic properties of this compound is not publicly available in indexed scholarly articles.

Studies on analogous compounds, such as 4-bromo-3-methoxybenzaldehyde, various other brominated benzaldehyde derivatives, and the parent compound 4-ethoxybenzaldehyde, have utilized these advanced computational techniques. mdpi.comacs.org For instance, research on related molecules often involves geometry optimization and the calculation of vibrational frequencies using DFT, typically with the B3LYP functional. researchgate.net Furthermore, electronic structure calculations using methods like Hartree-Fock or Møller-Plesset perturbation theory (MP2) are common for understanding electron distribution and molecular stability. mdpi.com The selection of appropriate basis sets, such as the Pople-style 6-311++G(d,p), is crucial for obtaining accurate predictions for these types of molecules. researchgate.netscielo.br